molecular formula C19H22N2O3S B2887052 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide CAS No. 942006-03-3

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide

Cat. No. B2887052
CAS RN: 942006-03-3
M. Wt: 358.46
InChI Key: DVOALHYDIUJEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide, also known as E64d, is a small molecule inhibitor of cysteine proteases. It has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes.

Scientific Research Applications

Co-Crystal Formation

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide has been studied for its ability to form co-crystals with aromatic diols. This process is significant in enhancing the physical properties of compounds, like solubility and stability, which are crucial in pharmaceutical formulations. Karmakar et al. (2009) examined the structural aspects of these co-crystals, revealing insights into the molecular interactions and crystallography of such compounds (Karmakar et al., 2009).

Optical Properties for Ink Dyes

The compound has been researched for its role in synthesizing derivatives with potential applications in dyes and pigments. Bogza et al. (2018) explored the synthesis and optical properties of quinoline derivatives, demonstrating their use in creating invisible ink dyes due to their moderate to high fluorescence quantum yields (Bogza et al., 2018).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of quinoline derivatives. A 2019 study explored the synthesis and antimicrobial evaluation of quinolinyl benzenesulfonamide derivatives, finding significant activity against Gram-positive bacteria (Author not available, 2019).

Alzheimer’s Disease Treatment

The potential application in treating Alzheimer's Disease has been a subject of research. Makhaeva et al. (2020) synthesized new hybrid compounds containing quinoline and demonstrated their effectiveness as inhibitors of key enzymes related to Alzheimer's Disease (Makhaeva et al., 2020).

Electroanalytical Studies

The compound's electroanalytical properties have been studied, with Abelairas et al. (1994) conducting a voltammetric study. This research is crucial for understanding the electrochemical behavior of such compounds, which can be applied in various fields including sensors and electronics (Abelairas et al., 1994).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-15-6-9-18(10-7-15)25(23,24)20-17-8-11-19-16(13-17)5-4-12-21(19)14(2)22/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOALHYDIUJEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide

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